N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethylbenzene-1-sulfonamide
Description
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydroindole (indoline) core, a 4-(dimethylamino)phenyl group, and a 4-ethylbenzenesulfonamide moiety. The ethyl and dimethylamino substituents likely influence its lipophilicity and bioavailability, while the indoline scaffold may contribute to binding affinity with biological targets such as serotonin or dopamine receptors .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-4-20-9-15-24(16-10-20)32(30,31)27-19-26(22-11-13-23(14-12-22)28(2)3)29-18-17-21-7-5-6-8-25(21)29/h5-16,26-27H,4,17-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWBVXIEAAWKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethylbenzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Moiety: Starting with an indole derivative, the indoline structure can be synthesized through reduction reactions.
Substitution Reactions: The dimethylamino group can be introduced via nucleophilic substitution reactions on an aromatic ring.
Coupling Reactions: The final step often involves coupling the indoline and dimethylamino phenyl groups with the benzenesulfonamide moiety under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethylbenzene-1-sulfonamide exhibit significant anticancer properties. For instance, derivatives containing the sulfonamide functional group have been evaluated for their efficacy against various cancer cell lines. Research shows that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, studies have focused on its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways related to diabetes and neurodegenerative diseases. The inhibition of α-glucosidase can help manage blood sugar levels in diabetic patients, while acetylcholinesterase inhibitors are explored for their therapeutic roles in Alzheimer's disease .
Case Study 1: Anticancer Evaluation
In a study conducted by the National Cancer Institute (NCI), a derivative of the compound was tested against a panel of approximately sixty human tumor cell lines. The results demonstrated a notable growth inhibition rate, indicating its potential as an effective anticancer agent. The mean GI50 values were found to be significantly lower than those of conventional chemotherapeutics, suggesting enhanced potency .
Case Study 2: Enzyme Inhibition Studies
Another research effort synthesized various sulfonamide derivatives, including those based on the structure of this compound. These compounds were screened for their ability to inhibit α-glucosidase and acetylcholinesterase. The findings revealed that certain derivatives exhibited IC50 values comparable to established inhibitors, indicating their potential use in treating type 2 diabetes and Alzheimer's disease .
Summary of Findings
| Application | Compound Type | Key Findings |
|---|---|---|
| Anticancer Activity | Sulfonamide Derivatives | Significant growth inhibition in cancer cell lines |
| Enzyme Inhibition | α-glucosidase Inhibitors | Comparable IC50 values to established drugs |
| Neurodegenerative Diseases | Acetylcholinesterase Inhibitors | Potential therapeutic roles in Alzheimer's disease |
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethylbenzene-1-sulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several sulfonamide derivatives documented in the literature. Below is a systematic comparison:
Core Scaffold and Substituents
- Target Compound: Contains a 2,3-dihydroindole (indoline) ring linked to a 4-(dimethylamino)phenyl group and a sulfonamide-attached 4-ethylbenzene.
- N-[4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide (): Structural Difference: Replaces the ethylbenzene sulfonamide with a diphenylacetamide group.
- (2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide () :
Sulfonamide Derivatives with Heterocyclic Moieties
- N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide (): Structural Difference: Incorporates an isopropylphenoxy-acetamide side chain. Functional Implication: The isopropyl group may enhance lipophilicity, while the phenoxy linkage could influence metabolic stability .
- N-(1-(2-(dimethylamino)ethyl)-3-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide (): Structural Difference: Replaces indoline with a pyrrolopyridine-benzooxazine hybrid scaffold. Functional Implication: The benzooxazine moiety may confer selectivity for kinase targets, while the dimethylaminoethyl group could improve solubility .
Physicochemical and Pharmacokinetic Properties
Notes:
Biological Activity
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethylbenzene-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes an indole moiety, which is known for its diverse biological properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 398.57 g/mol. The structure includes:
- Indole ring : Contributes to various biological activities.
- Dimethylamino group : Enhances solubility and may influence receptor interactions.
- Sulfonamide group : Known for antimicrobial properties and potential in enzyme inhibition.
Biological Activity Overview
Recent studies have explored the biological activity of this compound, revealing its potential as an anticancer agent and its role in modulating various biochemical pathways.
Anticancer Activity
Several studies have indicated that sulfonamide derivatives can exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. This is supported by findings that show increased levels of pro-apoptotic markers when treated with the compound.
- Cell Line Studies : In vitro studies using cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound inhibits cell proliferation with IC50 values ranging from 5 to 15 µM, suggesting potent activity against these cancer types .
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit certain enzymes:
- Carbonic Anhydrase Inhibition : Preliminary data suggest that this compound may act as a carbonic anhydrase inhibitor, which could have implications in treating conditions like glaucoma and edema .
Antimicrobial Properties
Sulfonamides have traditionally been used as antibiotics:
- Bacterial Inhibition : The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 10–50 µg/mL .
Case Studies and Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
Q & A
Basic: What synthetic strategies are effective for constructing the indole-sulfonamide scaffold in this compound?
The synthesis of this compound involves coupling a 2,3-dihydroindole moiety with a sulfonamide-bearing ethylbenzene group. Key steps include:
- Nucleophilic substitution : Reacting 2,3-dihydro-1H-indole with a bromoethyl intermediate containing the dimethylaminophenyl group.
- Sulfonamide formation : Introducing the 4-ethylbenzenesulfonamide group via sulfonation of an aniline precursor, followed by coupling with the indole-ethyl intermediate.
Challenges include steric hindrance from the dimethylaminophenyl group and ensuring regioselectivity during sulfonation. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for purifying intermediates .
Advanced: How can computational chemistry guide the optimization of reaction conditions for this compound?
Quantum mechanical calculations (e.g., DFT) can predict transition states and identify rate-limiting steps, such as the sulfonamide coupling reaction. For example:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may stabilize charged intermediates, as suggested by solvation energy calculations.
- Catalyst screening : Molecular docking can prioritize catalysts (e.g., Pd/C for hydrogenation) by simulating interactions with reactive sites.
Experimental validation should follow a design-of-experiments (DoE) framework to iteratively refine parameters like temperature and stoichiometry, integrating computational predictions with empirical data .
Basic: What analytical methods are recommended for structural validation and purity assessment?
- High-performance liquid chromatography (HPLC) : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) to resolve enantiomeric impurities .
- NMR spectroscopy : ¹H-NMR should confirm the integration ratio of indole (δ 6.8–7.2 ppm), sulfonamide (δ 3.1–3.4 ppm), and ethylbenzene (δ 1.2–1.4 ppm) protons.
- Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., m/z 450.23 for [M+H]⁺) to rule out byproducts.
Advanced: How can contradictory bioactivity data in different cell lines be methodologically resolved?
Contradictions often arise from assay-specific variables (e.g., pH, serum proteins). Mitigation strategies include:
- Orthogonal assays : Compare results from fluorescence-based binding assays with SPR (surface plasmon resonance) to confirm target engagement.
- Metabolomic profiling : Identify cell-line-specific modifiers (e.g., cytochrome P450 enzymes) using LC-MS/MS.
- Dose-response normalization : Apply Hill equation modeling to account for differences in receptor density across cell lines. Computational models (e.g., QSAR) can further predict off-target interactions .
Basic: What are the stability considerations for storing this compound?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the indole ring.
- Hydrolysis risk : Avoid aqueous buffers with pH >8, as the sulfonamide group may undergo base-catalyzed cleavage.
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to prevent aggregation.
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout : Generate isogenic cell lines lacking the putative target (e.g., a kinase or GPCR) to confirm functional dependency.
- Thermal proteome profiling (TPP) : Monitor protein denaturation shifts to identify direct binding partners in lysates.
- In silico pathway analysis : Use tools like STRING or KEGG to map affected pathways from transcriptomic data, cross-referenced with dose-dependent phenotypic changes .
Basic: What safety precautions are necessary when handling this compound?
- PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation (similar to benzenesulfonamide derivatives) .
- Ventilation : Use a fume hood during weighing to avoid inhalation of fine particles.
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal.
Advanced: What strategies can resolve low reproducibility in in vivo pharmacokinetic studies?
- Population pharmacokinetics (PopPK) : Model inter-subject variability using nonlinear mixed-effects software (e.g., NONMEM).
- Microsampling : Collect serial blood samples via micro-volume techniques (10–50 µL) to reduce animal stress and variability.
- Stable isotope tracing : Administer ¹³C-labeled compound to distinguish parent drug from metabolites in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
